molecular formula C18H20N2O6 B13573157 (S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate

(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate

Cat. No.: B13573157
M. Wt: 360.4 g/mol
InChI Key: WWHDOUBQWTZHNY-NSHDSACASA-N
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Description

(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl pyrrolidine-1,3-dicarboxylate with phthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
  • ®-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can make it more effective or selective in certain applications compared to its racemic or other stereoisomeric forms.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3S)-pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-9-8-11(10-19)16(23)26-20-14(21)12-6-4-5-7-13(12)15(20)22/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1

InChI Key

WWHDOUBQWTZHNY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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